
tert-Butyl N-(2-bromoethyl)carbamate
Overview
Description
tert-Butyl N-(2-bromoethyl)carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group and a 2-bromoethyl substituent. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyl group provides steric protection to the amine, enhancing stability during synthetic procedures, while the bromoethyl moiety enables further functionalization via nucleophilic substitution or coupling reactions. Its unique combination of stability and reactivity makes it valuable for constructing complex molecules, such as peptide derivatives and heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-bromoethyl)carbamate can be synthesized through the reaction of 2-bromoethylamine or its salt with an agent that introduces a tert-butoxycarbonyl (Boc) group, such as di-tert-butyl dicarbonate . The reaction is typically carried out in a water-soluble solvent in the presence of sodium hydroxide . The reaction mixture is then treated with water as a crystallizing solvent, and seed crystals are added to facilitate the separation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . The process involves careful control of temperature, solvent composition, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted carbamates, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
tert-Butyl N-(2-bromoethyl)carbamate serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting nitric oxide (NO) synthase inhibition. NO synthase inhibitors are being explored for their potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders .
Synthesis of Cyclic Amino Compounds
The compound is utilized in creating cyclic amino-pyrazinecarboxamide derivatives, which have shown promise in therapeutic applications . These derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Organic Synthesis
In organic chemistry, this compound acts as an important building block for synthesizing more complex organic molecules. Its ability to undergo further transformations makes it valuable in developing new chemical entities .
Case Study 1: NO Synthase Inhibitors
A study highlighted the use of this compound as an intermediate in synthesizing novel NO synthase inhibitors. The resultant compounds demonstrated significant efficacy in preclinical models, indicating their potential for treating various diseases characterized by dysregulated nitric oxide production .
Case Study 2: Cyclic Amino-Pyrazinecarboxamide Synthesis
Research focused on utilizing this compound to synthesize cyclic amino-pyrazinecarboxamide derivatives revealed promising results in terms of biological activity against specific cancer cell lines. The study underscored the compound's versatility and importance in drug discovery .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-bromoethyl)carbamate involves its role as a building block in organic synthesis. The compound can react with various nucleophiles to form new chemical bonds, facilitating the construction of complex molecules . In biological systems, it may inhibit tumor growth by interfering with glucose uptake in cancer cells . Additionally, it can function as an antimicrobial compound by disrupting cellular processes in microorganisms .
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl N-(2-bromoethyl)carbamate can be contextualized by comparing it to analogous carbamates. Below is a detailed analysis of its distinguishing features relative to structurally related compounds.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences Among Carbamate Derivatives
Compound Name | Key Substituents | Reactivity Profile | Primary Applications |
---|---|---|---|
This compound | Aliphatic 2-bromoethyl chain | High alkylation potential; SN2-prone | Intermediate for alkylation reactions |
tert-Butyl (4-bromo-2-nitrophenyl)carbamate | Aromatic Br and NO₂ groups | Electrophilic aromatic substitution | Nitration/halogenation studies |
tert-Butyl N-(2-cyanocyclopropyl)carbamate | Cyclopropane with nitrile | Strain-driven ring-opening reactions | Protecting group in peptide synthesis |
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate | Halogenated aryl + cyclopropane | Inhibits AChE/BChE enzymes | Neuropharmacological research |
Key Observations:
- Aliphatic vs. Aromatic Bromine : The 2-bromoethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas aromatic bromine in compounds like tert-Butyl (4-bromo-2-nitrophenyl)carbamate is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects: The linear bromoethyl chain offers greater conformational flexibility compared to rigid frameworks like cyclopropane (e.g., tert-Butyl N-(2-cyanocyclopropyl)carbamate) or spiro structures (e.g., tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate) .
Stability and Reactivity
- Thermal and Chemical Stability : The tert-butyl group confers stability under basic and acidic conditions, but the aliphatic C-Br bond in the target compound is less stable than aromatic C-Br bonds, making it prone to hydrolysis or elimination at elevated temperatures .
- Comparative Reactivity: Alkylation Potential: The bromoethyl group’s SN2 reactivity surpasses that of brominated aryl analogs, enabling efficient alkylation of nucleophiles like thiols or amines. Deprotection: Unlike tert-Butyl N-(2-cyanocyclopropyl)carbamate, which requires strong acids (e.g., trifluoroacetic acid) for deprotection, the target compound’s amine can be liberated under milder acidic conditions due to the absence of electron-withdrawing groups .
Biological Activity
tert-Butyl N-(2-bromoethyl)carbamate (CAS Number: 39684-80-5) is a chemical compound that has garnered attention for its potential biological activities, particularly as a synthetic intermediate in organic chemistry. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.
- Molecular Formula : C₇H₁₄BrNO₂
- Molecular Weight : 224.096 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 262.3 °C
- Melting Point : 30-32 °C
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromoethylamine with di-tert-butyl dicarbonate in a solvent such as acetonitrile, often in the presence of a base like sodium hydroxide. The process can be summarized as follows:
-
Reagents :
- 2-Bromoethylamine or its salt
- Di-tert-butyl dicarbonate (Boc anhydride)
- Solvent (e.g., acetonitrile)
-
Procedure :
- Combine the reagents in a reaction vessel.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Isolate the product through crystallization or extraction methods.
This compound serves as an intermediate for synthesizing various biologically active compounds, including inhibitors for nitric oxide synthase (NOS) .
Toxicity and Safety
According to safety data, this compound is classified as an irritant and may pose acute toxicity risks (Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2). Proper handling and safety protocols are necessary when working with this compound .
Case Studies
- Synthesis and Application in Organic Chemistry :
- Potential Antimicrobial Activity :
Comparative Analysis
Property | This compound |
---|---|
Molecular Weight | 224.096 g/mol |
Melting Point | 30-32 °C |
Boiling Point | 262.3 °C |
Density | 1.3 g/cm³ |
Toxicity Classification | Acute Tox. 4; Skin Irrit. 2 |
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399356 | |
Record name | tert-Butyl N-(2-bromoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39684-80-5 | |
Record name | tert-Butyl N-(2-bromoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-bromoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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